molecular formula C9H11NO B1316177 4-methoxy-2,3-dihydro-1H-indole CAS No. 7555-94-4

4-methoxy-2,3-dihydro-1H-indole

Cat. No. B1316177
CAS RN: 7555-94-4
M. Wt: 149.19 g/mol
InChI Key: MIOTXFNRNVNXDP-UHFFFAOYSA-N
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Description

“4-methoxy-2,3-dihydro-1H-indole” is a chemical compound with the molecular formula C9H11NO . It is also known as 4-methoxyindoline .


Synthesis Analysis

There are several papers that discuss the synthesis of indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole . These papers describe various synthetic methodologies to provide indole and its derivatives .


Molecular Structure Analysis

The molecular structure of 4-methoxy-2,3-dihydro-1H-indole consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system, and does not have alkaline properties .


Chemical Reactions Analysis

There are several studies that discuss the chemical reactions of indole derivatives . These studies show that indole derivatives can react with various compounds to form new compounds with different properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-2,3-dihydro-1H-indole include a boiling point of 278.1±29.0 °C and a density of 1.076±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Antioxidant Properties and Protection Against Radical-Induced Oxidation

The antioxidant capabilities of indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole, have been demonstrated through their ability to protect erythrocytes and DNA from radical-induced oxidation. These compounds exhibit concentration-dependent protection, highlighting the significance of methoxy, methyl, and cyclohexyl substituents in enhancing antioxidant activities. Studies have shown that structural features such as cyclohexyl and methoxy substituents significantly contribute to the superior antioxidant properties of these indole derivatives, offering direct evidence for their radical-scavenging activities (Zhao & Liu, 2009).

Synthetic Applications and Antivascular Agents

4-Methoxy-2,3-dihydro-1H-indole and its analogs have been studied for their potential in synthesizing new compounds with significant biological activities. For instance, the compound BPR0L075, designed as a heterocyclic analogue of combretastatin A4, has been evaluated for its antivascular properties. New disubstituted analogues of this compound have shown potent inhibitory effects on tubulin polymerization and cytotoxicity against melanoma cells, indicating their potential as antivascular agents (Ty et al., 2008).

Catalytic and Coupling Reactions

The catalytic properties of 4-methoxy-2,3-dihydro-1H-indole derivatives have been explored in various chemical reactions. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids has been reported, showcasing mild and efficient methods towards diverse product formation. This type of reaction highlights the utility of indole derivatives in facilitating C-C and C-N bond formation, contributing to advancements in synthetic organic chemistry (Zheng, Zhang, & Cui, 2014).

Antimicrobial and Antibacterial Activities

Indole derivatives have also been investigated for their antimicrobial and antibacterial activities. Synthesis of substituted indoles and evaluation of their biological activities have led to the identification of compounds with significant antimicrobial potential. For example, certain 3-(aryl)- and 3-(heteroaryl)indoles have been synthesized and shown to exhibit high antibacterial potency, providing a promising avenue for developing new antimicrobial agents (Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006).

Future Directions

Indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their potential as biologically active compounds for the treatment of various diseases . Future research will likely continue to explore the potential of these compounds in drug discovery and development .

properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOTXFNRNVNXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585691
Record name 4-Methoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2,3-dihydro-1H-indole

CAS RN

7555-94-4
Record name 4-Methoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-methoxyindole (0.735 g) was dissolved in acetic acid (25 ml) and cooled in an ice bath. To this solution was added sodium cyanoborohydride (0.942 g) in portions. After the addition was complete, the solution was allowed to come to room temperature and the solution was stirred for an hour. The solvent was removed under vacuum and the residue was taken up in ethyl acetate, washed with sodium carbonate solution, water and finally with brine. The organic layer was evaporated and the resulting product was purified on a silica gel column eluting with ethyl acetate:dichloromethane (5:95) to give 0.404 g of 4-methoxyindoline.
Quantity
0.735 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.942 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Borane-trimethylamine complex (3.00 g) and 10.5N hydrochloric acid (2.25 ml) were added to 4-methoxyindole (1.29 g) in dioxane (20 ml), and the mixture was heated to reflux for 30 minutes. To this mixture, 6N hydrochloric acid (7.00 ml) was added and the mixture was heated to reflux for 15 minutes. The solvent was removed under reduced pressure and 1N aqueous sodium hydroxide solution was added to change the aqueous layer to alkaline condition, followed by extracting the aqueous layer with ether (3×20 ml). The obtained organic layers were washed with saturated brine and dried over sodium sulfate. After removing solids by filtration, the solvent was removed under reduced pressure, and the obtained crude product was purified by silica gel column chromatography to obtain the desired compound (1.08 g, yield: 83%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-2,3-dihydro-1H-indole
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Reactant of Route 6
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Citations

For This Compound
2
Citations
V Certal, JC Carry, F Halley… - Journal of medicinal …, 2014 - ACS Publications
Compelling molecular biology publications have reported the implication of phosphoinositide kinase PI3Kβ in PTEN-deficient cell line growth and proliferation. These findings supported …
Number of citations: 86 pubs.acs.org
M Ohno, Y Tanaka, M Miyamoto, T Takeda… - Bioorganic & medicinal …, 2006 - Elsevier
We discovered a novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives as potent dual-acting agents to block the TXA 2 receptor and to activate the PGI 2 …
Number of citations: 42 www.sciencedirect.com

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